Piperaquine - 4085-31-8

Piperaquine

Catalog Number: EVT-305493
CAS Number: 4085-31-8
Molecular Formula: C29H32Cl2N6
Molecular Weight: 535.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piperaquine is an aminoquinoline that is 1,3-di(piperazin-1-yl)propane in which the nitrogen at position 4 of each of the piperazine moieties is replaced by a 7-chloroquinolin-4-yl group. It has a role as an antimalarial. It is a N-arylpiperazine, an organochlorine compound and an aminoquinoline.
Piperaquine is an antimalarial agent first synthesized in the 1960's and used throughout China. Its use declined in the 1980's as piperaquine resistant strains of *Plasmodium falciparum* appeared and artemisinin derivatives became available. It has come back into use in combination with the artemisinin derivative [DB11638] as part of the combination product Eurartesim. Eurartesim was first authorized for market by the European Medicines Agency in October 2011.
Synthesis Analysis

An efficient, green-chemical synthesis of piperaquine has been developed, achieving an overall yield of 92-93%. [] The process utilizes minimal amounts of 2-propanol and ethyl acetate as the only organic materials not incorporated into the active pharmaceutical ingredient (API). [] This synthesis minimizes the formation of a toxic impurity commonly found in piperaquine, which is otherwise difficult to remove. [] The process also allows for approximately 60% of the waste to be recycled back into the production process. []

Molecular Structure Analysis

Piperaquine can undergo N-oxidation to form two major metabolites: piperaquine N-oxide (M1) and piperaquine N,N-dioxide (M2). [] The carboxyl acid cleavage product is another major metabolite in humans and rats. [, ]

Mechanism of Action

Piperaquine, like other 4-aminoquinolines, is believed to exert its antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite food vacuole. [] Piperaquine accumulates in the food vacuole, where it forms a complex with heme, preventing its polymerization into hemozoin. [] The accumulation of free heme is toxic to the parasite, leading to its death. [] The metabolites, M1 and M2, also exhibit antiplasmodial activity in vitro and in vivo, although M2 has weaker potency. []

Physical and Chemical Properties Analysis

Piperaquine is a highly lipophilic and hydrophobic drug. [, ] This characteristic significantly influences its pharmacokinetic properties, leading to a long elimination half-life (approximately 11 days), large volume of distribution, and low plasma clearance. [, , ] Its high lipophilicity suggests that administration with fat might increase its oral bioavailability. [, ]

Applications
  • Drug Metabolism Studies: Piperaquine and its metabolites can be analyzed in biological samples using various techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR). [, , , ] These studies help elucidate the metabolic pathways of piperaquine and assess the potential contribution of its metabolites to antimalarial efficacy.

  • Pharmacokinetic Studies: The pharmacokinetic properties of piperaquine have been extensively studied in various populations, including healthy volunteers, adults, and children with malaria, and pregnant women. [, , , , , , , , , , , , ] These studies aim to understand the absorption, distribution, metabolism, and excretion of piperaquine, contributing to dose optimization and understanding the factors influencing its efficacy.

  • Drug-Drug Interaction Studies: Piperaquine is a substrate of CYP3A4, a major drug-metabolizing enzyme. [, , , ] Drug interaction studies investigate the potential influence of other drugs, such as antiretroviral therapies or rifampicin, on the pharmacokinetics of piperaquine, providing crucial information for co-administration strategies and avoiding potential treatment failures.

  • Drug Resistance Studies: The emergence of piperaquine resistance in P. falciparum poses a significant threat to malaria control. [, , , , , , ] Research studies investigate the molecular mechanisms underlying resistance, including mutations in the P. falciparum chloroquine resistance transporter gene (pfcrt) and amplification of the plasmepsin 2 gene (pfpm2). [, , , , , , ] These studies are crucial for understanding the spread of resistance and informing strategies to combat it.

  • In vitro Susceptibility Testing: The susceptibility of P. falciparum isolates to piperaquine is assessed using various in vitro methods, including the standard Rieckmann microtest and the piperaquine survival assay (PSA). [, , , , ] These tests provide valuable information on the level of piperaquine susceptibility in different geographical locations, guiding treatment strategies and informing surveillance efforts.

Future Directions
  • Understanding Piperaquine Resistance: Further research is needed to fully elucidate the mechanisms of piperaquine resistance and identify novel genetic markers associated with resistance. [] Investigating the potential role of additional genes, beyond pfcrt and pfpm2, in mediating resistance is crucial. []

  • Developing Novel Piperaquine-Based Therapies: Developing new piperaquine-based therapies, including triple ACTs, may be a viable strategy to combat multidrug-resistant P. falciparum. [, ] Carefully evaluating the safety and efficacy of these combinations through clinical trials is essential. []

  • Optimizing Dosing Regimens: Further research is necessary to optimize piperaquine dosing regimens for specific populations, particularly children, considering their distinct pharmacokinetic profiles and the potential impact of age and body weight on drug exposure. [, , , , ]

  • Investigating the Role of Metabolites: Research should further investigate the contribution of piperaquine metabolites (M1 and M2) to antimalarial efficacy and explore their potential as targets for drug development. []

  • Evaluating the Impact of Food on Bioavailability: Although some studies suggest that food intake can enhance piperaquine bioavailability, further investigation is needed to clarify its clinical significance and determine the optimal dietary conditions for maximizing drug absorption. [, ]

Dihydroartemisinin

    Compound Description: Dihydroartemisinin is a potent antimalarial drug that is often used in combination therapy. It is a derivative of artemisinin and acts as a fast-acting blood schizonticide, rapidly clearing parasites from the bloodstream. []

    Relevance: Dihydroartemisinin is frequently combined with piperaquine to create an artemisinin-based combination therapy (ACT). This combination, known as dihydroartemisinin-piperaquine, exhibits synergistic antimalarial activity and is highly effective against multi-drug-resistant Plasmodium falciparum malaria. [, , , ] The combination of these drugs is motivated by their different pharmacokinetic profiles: dihydroartemisinin acts rapidly but has a short half-life, while piperaquine has a slower onset of action but a much longer half-life, providing sustained antimalarial activity. []

Piperaquine N-oxide (M1)

    Compound Description: Piperaquine N-oxide is a major metabolite of piperaquine formed by N-oxidation. [] This metabolite also exhibits significant antimalarial activity. []

    Relevance: Piperaquine N-oxide is a key metabolite of piperaquine. Studies have shown that piperaquine N-oxide possesses notable antiplasmodial activity, with an ED90 of 1.3 mg/kg in Plasmodium yoelii infections in mice. [] This suggests that it may contribute to the overall efficacy of piperaquine in treating malaria. [] While piperaquine N-oxide shows a slightly weaker potency than piperaquine, its long elimination half-life (approximately 9 days) contributes to the extended duration of action observed with piperaquine treatment. []

Piperaquine N,N-dioxide (M2)

    Compound Description: Piperaquine N,N-dioxide is a metabolite of piperaquine formed by further N-oxidation of piperaquine N-oxide. [] Like piperaquine and its N-oxide, piperaquine N,N-dioxide also exhibits antimalarial activity, albeit with lower potency compared to the parent drug. []

    Relevance: This metabolite represents another active form of piperaquine generated through metabolism. Although piperaquine N,N-dioxide exhibits lower antimalarial potency compared to piperaquine and piperaquine N-oxide, its presence contributes to the overall antimalarial effect. [] Like the other two compounds, piperaquine N,N-dioxide also has a long elimination half-life (approximately 4 days), further contributing to the sustained therapeutic effect observed with piperaquine. []

Chloroquine

  • Relevance: Chloroquine and piperaquine share structural similarities, both belonging to the 4-aminoquinoline class of antimalarial compounds. [, ] This structural similarity raises concerns about potential cross-resistance between these drugs. [] Studies have shown that there is a significant correlation between in vitro susceptibility to chloroquine and piperaquine in Plasmodium falciparum isolates. [] This finding suggests that resistance mechanisms against chloroquine, such as mutations in the P. falciparum chloroquine resistance transporter (PfCRT), may also confer resistance to piperaquine.

Mefloquine

    Compound Description: Mefloquine is another antimalarial drug that has been used in combination therapy. It is a long-acting blood schizonticide that also possesses some activity against gametocytes, the sexual stages of the malaria parasite. []

    Relevance: Mefloquine, like piperaquine, is considered a partner drug for artemisinin derivatives in combination therapy for malaria. [] While not structurally related to piperaquine, the two drugs are often discussed in the context of evolving resistance patterns and the potential for combining multiple antimalarials to combat resistance. [, ] Some studies have explored the use of triple combination therapies, including dihydroartemisinin-piperaquine plus mefloquine, as a potential treatment option for multidrug-resistant P. falciparum malaria. [, ]

Sulfadoxine-Pyrimethamine

  • Relevance: Sulfadoxine-pyrimethamine serves as a point of comparison for dihydroartemisinin-piperaquine, particularly in the context of intermittent preventive treatment in pregnancy (IPTp). [, ] Studies have investigated the effectiveness and safety of dihydroartemisinin-piperaquine as an alternative to sulfadoxine-pyrimethamine for IPTp, especially in regions where resistance to SP is prevalent. [, ]

Pyronaridine

    Compound Description: Pyronaridine is an antimalarial drug that has shown promising activity against multidrug-resistant strains of Plasmodium falciparum. [] It is structurally similar to other antimalarial drugs like chloroquine and amodiaquine. []

    Relevance: Pyronaridine, while not directly structurally related to piperaquine, belongs to the same pharmacological class of antimalarial drugs as chloroquine, a compound with a known structural similarity to piperaquine. [] The comparison with pyronaridine highlights the complex nature of antimalarial drug resistance and the potential for cross-resistance among different drugs within the same class, even in the absence of direct structural similarities with piperaquine. []

Properties

CAS Number

4085-31-8

Product Name

Piperaquine

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline

Molecular Formula

C29H32Cl2N6

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2

InChI Key

UCRHFBCYFMIWHC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl

Synonyms

1,3-bis[1-(7-chloro-4-quinolyl)-4'-piperazinyl]propane tetraphosphate tetrahydrate;Piperaquine phosphate CP2000;PIRERAQUINE PHOSPHATE;4,4'-(1,3-Propanediydi-4,1-piper-azinediyl)bis[7-chloroquinoline];4,4'-(trimethylenedi-4,1-piperazinediyl)bis(7-c

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.